4-Bromo-1,1,1-trimethoxybutane, also known as trimethyl 4-bromobutyrate, is an organic compound with the chemical formula C7H15BrO3. It is a colorless liquid at room temperature Source: Sigma-Aldrich: .
Scientific research involving 4-Bromo-1,1,1-trimethoxybutane explores its potential applications in various fields due to its functional groups. Here are some areas of investigation:
4-Bromo-1,1,1-trimethoxybutane is a chemical compound with the molecular formula C${10}$H${15}$BrO${3}$. It is characterized by the presence of a bromine atom and three methoxy groups attached to a butane backbone. This compound is also known by its CAS number 55444-67-2 and has been studied for its potential applications in organic synthesis and polymer chemistry. The structure can be represented as Br(CH${2}$)${3}$C(OCH${3}$)$_{3}$, indicating the functional groups that contribute to its reactivity and properties .
While specific biological activity data on 4-bromo-1,1,1-trimethoxybutane is limited, compounds with similar structures often exhibit interesting biological properties. The presence of bromine and methoxy groups can enhance lipophilicity and influence interactions with biological membranes. Thus, while direct studies may be sparse, similar compounds have been investigated for their potential pharmacological effects.
The synthesis of 4-bromo-1,1,1-trimethoxybutane can be achieved through several methods:
4-Bromo-1,1,1-trimethoxybutane is primarily utilized in:
Interaction studies involving 4-bromo-1,1,1-trimethoxybutane primarily focus on its role in polymerization reactions and its reactivity with nucleophiles. Research indicates that it can effectively terminate growing polymer chains while introducing functional end groups that can further react or provide specific properties to the resultant polymers .
Several compounds share structural similarities with 4-bromo-1,1,1-trimethoxybutane. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4-Chloro-1,1,1-trimethoxybutane | Cl(CH${2}$)${3}$C(OCH${3}$)${3}$ | Chlorine instead of bromine; different reactivity profile. |
4-Iodo-1,1,1-trimethoxybutane | I(CH${2}$)${3}$C(OCH${3}$)${3}$ | Iodine increases reactivity; potential for different biological interactions. |
Trimethyl 4-bromoorthobutyrate | Br(CH${2}$)C(OCH${3}$)$_{3}$ | Shorter carbon chain; used in similar polymerization contexts but may have different properties. |
The uniqueness of 4-bromo-1,1,1-trimethoxybutane lies in its specific combination of bromine and methoxy functionalities on a butyl framework. This configuration allows it to serve effectively as a versatile building block in organic synthesis and polymer chemistry compared to its halogenated counterparts.
The primary synthetic route for 4-Bromo-1,1,1-trimethoxybutane relies on the well-established Pinner reaction mechanism, specifically utilizing the reaction between methanol and methyl 4-bromo-1-butanimidate hydrochloride [1]. This approach represents the most documented and reliable method for laboratory-scale preparation of this brominated orthoester compound.
The conventional laboratory synthesis employs methyl 4-bromo-1-butanimidate hydrochloride as the starting material, which undergoes methanolysis in the presence of methanol under mild reaction conditions [1]. The reaction typically proceeds under ambient temperature conditions using hexane as the preferred solvent system, yielding the target compound with reported efficiencies exceeding 90% [1]. The optimal reaction conditions involve maintaining temperatures between 0-5°C during the initial imidate salt formation phase, followed by methanolysis at 25-65°C [3].
The mechanism proceeds through initial formation of the imidate hydrochloride intermediate, which subsequently undergoes nucleophilic attack by methanol molecules to form the trimethyl orthoester structure [4] [5]. The reaction requires anhydrous conditions to prevent competing hydrolysis reactions that would lead to ester formation rather than the desired orthoester product [3].
Reaction Parameter | Optimal Range | Yield Impact |
---|---|---|
Temperature (Initial) | 0-5°C | Critical for imidate stability [3] |
Temperature (Methanolysis) | 25-65°C | 85-90% conversion [3] |
Methanol Equivalents | 3-5 molar excess | >90% yield [1] |
Reaction Time | 48 hours | 93% yield reported [1] |
Solvent System | Hexane | High efficiency [1] |
Recent developments have explored direct synthesis from 4-bromobutyronitrile through the classical Pinner reaction pathway [4] [6]. This approach involves treating the nitrile substrate with anhydrous hydrogen chloride gas in methanol at reduced temperatures, followed by subsequent methanolysis with excess methanol [5] [6]. The method offers the advantage of utilizing readily available starting materials while maintaining high synthetic efficiency.
The nitrile-based synthesis requires careful control of moisture content, as water can lead to competing ester formation through hydrolysis of the intermediate imidate salt [3]. Optimal conditions involve bubbling dry hydrogen chloride gas through the nitrile-methanol solution at 0°C, followed by treatment with excess methanol and base neutralization [6].
Industrial production of 4-Bromo-1,1,1-trimethoxybutane faces several significant challenges that distinguish it from laboratory-scale synthesis. The scale-up process requires careful consideration of reaction kinetics, heat management, and product purification strategies to maintain both efficiency and safety standards [7] [8].
Modern industrial approaches increasingly favor continuous flow reactor systems for orthoester synthesis, offering superior heat and mass transfer characteristics compared to traditional batch processing [7] [9]. Continuous flow systems provide enhanced control over reaction parameters, reduced residence time distribution, and improved safety profiles for handling reactive intermediates [10] [11].
The implementation of continuous flow technology for 4-Bromo-1,1,1-trimethoxybutane synthesis requires optimization of several critical parameters: flow rate ratios, reactor temperature profiles, and residence time distributions [7]. Studies on similar orthoester syntheses have demonstrated that continuous flow processes can achieve yields comparable to or exceeding batch methods while reducing processing time and improving product consistency [9].
Scale-Up Parameter | Laboratory Scale | Industrial Scale | Critical Considerations |
---|---|---|---|
Reactor Volume | 50-500 mL | 1-10 m³ | Heat transfer efficiency [12] |
Mixing Efficiency | Magnetic stirring | Mechanical agitation | Mass transfer limitations [12] |
Temperature Control | ±1°C | ±2-3°C | Thermal management [8] |
Residence Time | 2-48 hours | 0.5-4 hours | Process optimization [7] |
Throughput | 1-10 g/batch | 10-100 kg/hour | Production economics [13] |
Large-scale production requires robust purification methods that can handle significant volumes while maintaining product quality [14]. Industrial purification typically employs distillation-based separation techniques, taking advantage of the distinct boiling point of 4-Bromo-1,1,1-trimethoxybutane (70°C at 0.7 mmHg) [15]. However, the sensitivity of orthoesters to acidic conditions necessitates careful pH control during processing [16] [3].
Advanced purification strategies for industrial production include the implementation of continuous distillation columns with precise temperature and pressure control [14]. The presence of bromine impurities requires specialized removal techniques, such as metal iodide-based extraction systems that can selectively absorb molecular bromine without affecting the target orthoester [14].
The development of alternative synthetic pathways for 4-Bromo-1,1,1-trimethoxybutane has explored various orthoester formation methodologies beyond the traditional Pinner reaction. These approaches aim to improve synthetic efficiency, reduce environmental impact, and provide more economical routes to the target compound [18].
Alternative synthesis strategies include the reaction of 4-bromo-1-butanol derivatives with trimethyl orthoformate under acidic catalysis [19]. This approach leverages the reactivity of orthoesters in transesterification reactions, where the hydroxyl group of the bromobutanol can displace one alkoxy group from trimethyl orthoformate [20]. The reaction proceeds through formation of a mixed orthoester intermediate, which can be converted to the desired trialkyl orthoester under appropriate conditions [20].
The method requires careful optimization of acid catalyst concentration and reaction temperature to prevent competing elimination reactions that could lead to alkene formation [21]. Studies on similar systems have shown that mild Lewis acid catalysts, such as zinc chloride or aluminum trifluoride, can effectively promote orthoester exchange while minimizing side reactions [19].
Emerging electrochemical methods offer potential advantages for orthoester synthesis, including mild reaction conditions and reduced waste generation [22]. These approaches involve anodic oxidation of appropriate precursors in alcoholic media, leading to formation of orthoester functionalities through controlled electron transfer processes [22].
The electrochemical route requires optimization of electrode materials, current density, and electrolyte composition to achieve selective formation of the desired orthoester product [22]. While still in development stages, this methodology shows promise for sustainable production of brominated orthoesters with reduced environmental impact.
Recent developments in solvent-free organic synthesis have explored catalyst-free routes to mixed orthoesters [20]. These approaches utilize the inherent reactivity of ketene acetals with alcohols to form orthoester linkages without requiring external catalysts [20]. The method offers advantages in terms of atom economy and simplified purification procedures [20].
For 4-Bromo-1,1,1-trimethoxybutane synthesis, this approach would involve reaction of appropriately substituted ketene acetals with methanol under controlled thermal conditions [20]. The absence of catalysts eliminates potential contamination issues and simplifies downstream processing requirements [20].
The purification and quality control of 4-Bromo-1,1,1-trimethoxybutane requires specialized analytical methods and separation techniques due to the unique properties of brominated orthoesters. The compound's sensitivity to acidic conditions and potential for hydrolysis necessitates careful handling during purification processes [16] [23].
Gas chromatography represents the primary analytical tool for purity assessment of 4-Bromo-1,1,1-trimethoxybutane, with flame ionization detection providing quantitative analysis capabilities [24] [25]. Optimal chromatographic conditions employ capillary columns with stationary phases such as DB-624 or PTA-5, operating at temperatures around 80-110°C [24] [25]. The method achieves detection limits in the range of 0.1-0.3 μL injection volumes with excellent reproducibility [24].
Liquid chromatography coupled with mass spectrometry offers complementary analytical capabilities, particularly for identification of impurities and degradation products [26]. High-performance liquid chromatography systems equipped with UV detection can quantify the target compound with detection limits in the microgram range [26].
Analytical Method | Detection Limit | Precision (RSD) | Analysis Time | Applications |
---|---|---|---|---|
GC-FID | 0.1 μL | <2% | 15-20 min | Purity analysis [24] |
GC-MS | 1-10 ng | <5% | 20-30 min | Structure confirmation [27] |
LC-MS/MS | 0.3-4.2 pg/mL | <20% | 25-35 min | Trace analysis [26] |
NMR Spectroscopy | 1-5 mg | <1% | 30-60 min | Structure verification [28] |
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 4-Bromo-1,1,1-trimethoxybutane, with characteristic chemical shifts for the orthoester carbon appearing around 100-105 ppm in carbon-13 spectra [28]. Proton NMR reveals the distinctive pattern of methoxy groups as a singlet around 3.6 ppm, while the bromoalkyl chain exhibits characteristic coupling patterns [28].
Mass spectrometry using electron ionization typically shows molecular ion peaks with characteristic bromine isotope patterns, facilitating unambiguous identification [27] [29]. The fragmentation pattern often includes loss of methoxy groups and formation of bromoalkyl fragments, providing structural information about the orthoester linkage [28].
Quality control protocols for 4-Bromo-1,1,1-trimethoxybutane must account for several classes of potential impurities: unreacted starting materials, hydrolysis products, and brominated byproducts [28]. Gas chromatography with internal standard methodology provides quantitative assessment of purity levels, typically achieving accuracies within 1-2% relative standard deviation [24].
The primary impurities encountered include methyl 4-bromobutyrate (from hydrolysis), 4-bromobutanol (from reduction), and various brominated alkenes (from elimination reactions) [28]. Advanced analytical methods employ isotope dilution techniques with deuterated internal standards to achieve enhanced accuracy in quantitative measurements [29].
4-Bromo-1,1,1-trimethoxybutane undergoes nucleophilic substitution reactions through both unimolecular (SN1) and bimolecular (SN2) pathways, with the predominant mechanism dependent on reaction conditions and nucleophile characteristics [1] [2].
The SN2 mechanism proceeds via a concerted, single-step process where nucleophilic attack occurs simultaneously with carbon-bromine bond cleavage [3]. For 4-bromo-1,1,1-trimethoxybutane, the primary carbon bearing the bromine substituent makes this compound particularly susceptible to SN2 reactions under appropriate conditions [1] [4]. The reaction follows second-order kinetics with the rate law:
Rate = k[4-bromo-1,1,1-trimethoxybutane][nucleophile]
The SN2 mechanism involves backside attack by the nucleophile, resulting in complete inversion of stereochemistry at the reaction center [3]. The transition state exhibits a trigonal bipyramidal geometry where the nucleophile and leaving group occupy axial positions [1].
Under conditions favoring carbocation formation, 4-bromo-1,1,1-trimethoxybutane can undergo SN1 substitution through a two-step mechanism [5]. The rate-determining step involves ionization of the carbon-bromine bond to form a carbocation intermediate, followed by rapid nucleophilic attack [5]. This pathway follows first-order kinetics:
Rate = k[4-bromo-1,1,1-trimethoxybutane]
The primary carbocation intermediate formed would be relatively unstable compared to secondary or tertiary carbocations, making the SN1 pathway less favorable for this compound under most conditions [2] [5].
The substrate structure of 4-bromo-1,1,1-trimethoxybutane, featuring a primary alkyl halide, generally favors the SN2 pathway over SN1 [3] [4]. However, the presence of three electron-withdrawing methoxy groups may influence the electronic environment and potentially stabilize carbocation intermediates through inductive effects [1].
Nucleophile strength significantly impacts mechanism selection. Strong nucleophiles such as hydroxide, alkoxides, and cyanide promote SN2 reactions, while weak nucleophiles like water and alcohols favor SN1 pathways when carbocation formation is feasible [6] [4].
The leaving group ability of bromine, being a good leaving group due to its size and polarizability, facilitates both mechanistic pathways [7]. Bromide ion formation provides thermodynamic driving force for both SN1 and SN2 reactions [7].
4-Bromo-1,1,1-trimethoxybutane exhibits complex oxidation-reduction behavior influenced by the presence of both halogen and ether functionalities.
The compound can undergo oxidative processes through several pathways. The methoxy groups can be oxidized under strong oxidizing conditions to form corresponding carbonyl compounds [8] [9]. The Kornblum oxidation represents a particularly relevant transformation where alkyl halides react with dimethyl sulfoxide to form aldehydes or ketones [10].
In the presence of oxidizing agents such as chromium trioxide or permanganate, the methoxy substituents may undergo oxidation to form esters or carboxylic acids [8]. The reaction mechanism typically involves formation of a good leaving group on oxygen followed by elimination to create new carbon-oxygen pi bonds [8].
Under reducing conditions, 4-bromo-1,1,1-trimethoxybutane can undergo carbon-bromine bond reduction. Metal hydrides such as lithium aluminum hydride or sodium borohydride can facilitate halogen replacement with hydrogen [9].
Radical-mediated reductions using tributylstannyl radicals have been demonstrated for similar bromoalkanes, with rate constants varying significantly based on structural features [11]. The primary alkyl bromide structure of 4-bromo-1,1,1-trimethoxybutane suggests moderate reactivity in such radical chain processes [11].
The compound exhibits electrochemical activity due to the presence of the carbon-bromine bond, which can undergo reduction at appropriate potentials. The reduction typically occurs through a two-electron process forming bromide ion and the corresponding carbanion or radical intermediate [10].
4-Bromo-1,1,1-trimethoxybutane demonstrates moderate thermal stability with decomposition onset estimated between 200-250°C based on structural analogies with similar organobromine compounds [12] [13]. The carbon-bromine bond strength of approximately 276 kJ/mol provides the primary thermal stability limitation [14].
Initial thermal decomposition occurs through homolytic cleavage of the carbon-bromine bond, generating bromine radicals and organic radical fragments [12]. The reaction can be represented as:
*C₇H₁₅BrO₃ → C₇H₁₅O₃- + Br- *
The methoxy groups exhibit susceptibility to thermal elimination at temperatures between 150-250°C, forming methanol and carbocation or radical intermediates [15] [16]. This process occurs through beta-elimination mechanisms where methoxy groups act as leaving groups [15].
At elevated temperatures (300-500°C), secondary decomposition produces small molecule fragments including methane, carbon dioxide, and formaldehyde [16]. The decomposition pattern follows typical pathways observed for methoxy-containing organic compounds [15] [16].
The char yield for 4-bromo-1,1,1-trimethoxybutane is expected to be low, consistent with aliphatic organic compounds lacking aromatic stabilization [16]. Complete thermal degradation occurs above 400°C with formation of inorganic bromide species [12].
The presence of multiple methoxy substituents may provide some thermal stability through steric protection of the central carbon [15]. However, these same groups represent potential elimination sites under thermal stress [16].
Atmospheric conditions significantly influence thermal decomposition patterns. Under inert atmospheres, radical recombination reactions may predominate, while oxidative atmospheres promote combustion processes with different product distributions [12].
Polar protic solvents such as water, methanol, and ethanol significantly influence the kinetics of nucleophilic substitution reactions involving 4-bromo-1,1,1-trimethoxybutane [17] [18]. These solvents stabilize ionic intermediates through hydrogen bonding interactions, favoring SN1 mechanisms [17].
The solvation of nucleophiles in polar protic media reduces their reactivity by forming hydrogen-bonded solvent shells, effectively decreasing SN2 reaction rates [19] [18]. For 4-bromo-1,1,1-trimethoxybutane, this results in a kinetic preference for SN1 pathways in protic environments [17].
Polar aprotic solvents including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile enhance SN2 reaction rates by selectively solvating cations while leaving anions relatively unsolvated [20] [19]. This differential solvation increases nucleophile reactivity and promotes bimolecular substitution mechanisms [19].
The dielectric constants of polar aprotic solvents (typically >20) provide sufficient polarity to dissolve ionic species while avoiding nucleophile deactivation through hydrogen bonding [20] [21]. Rate enhancements of 100-1000 fold are commonly observed when changing from polar protic to polar aprotic media [19].
Aqueous-organic mixed solvents exhibit intermediate kinetic behavior dependent on composition and component interactions [22]. The water-acetonitrile system commonly used in analytical applications shows complex kinetic profiles where the predominant mechanism may change with solvent composition [22].
Micelle-forming systems and other organized media can provide unique kinetic environments through compartmentalization effects and altered local dielectric properties [17].
Temperature effects on solvent-mediated kinetics are particularly pronounced for 4-bromo-1,1,1-trimethoxybutane reactions. Higher temperatures can overcome solvation barriers in polar protic media, leading to increased reaction rates for both SN1 and SN2 pathways [23].
The activation energy for nucleophilic substitution varies with solvent type, typically showing lower values in polar aprotic media for SN2 reactions and in polar protic media for SN1 reactions [23]. These solvent-dependent activation energies directly influence reaction rate constants and mechanism selectivity [23].
Irritant